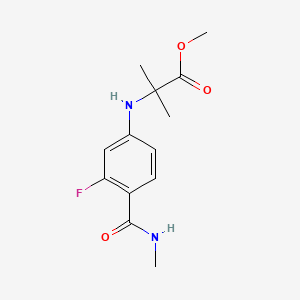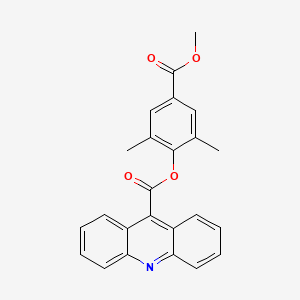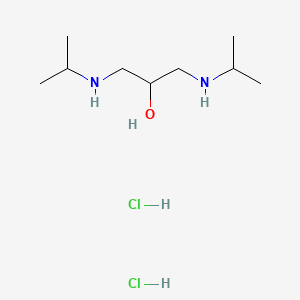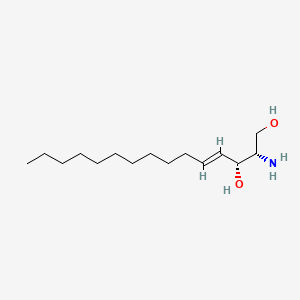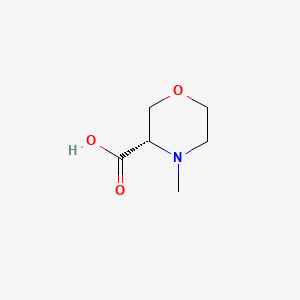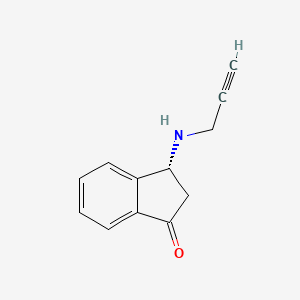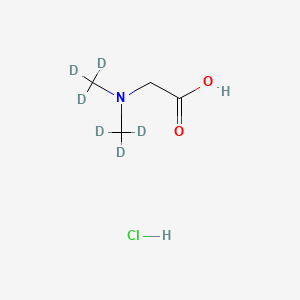
4-Fluorophenol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .
Chemical Reactions Analysis
This compound undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .
Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .
Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
4-Fluorophenol is utilized as a versatile synthon in the synthesis of radiopharmaceuticals, particularly for introducing a 4-[18F]fluorophenoxy moiety into more complex molecules. Techniques involve nucleophilic labelling methods with [18F]fluoride, demonstrating the compound's significance in developing diagnostic tools in nuclear medicine (Ross et al., 2011). Further, bis(4-benzyloxyphenyl)iodonium salts have shown effectiveness as precursors for the no-carrier-added radiosynthesis of 4-[18F]fluorophenol, highlighting its crucial role in the preparation of radiopharmaceuticals for PET imaging (Helfer et al., 2013).
Environmental Bioremediation
Research on the bioremediation capabilities of marine microalgae toward fluorophenols, including 4-fluorophenol, reveals their potential in converting these compounds into less harmful substances. Specifically, the microalga Amphidinium crassum has been shown to glucosylate 4-fluorophenol to its corresponding β-D-glucoside, suggesting an eco-friendly approach to mitigating the environmental impact of such pollutants (Shimoda & Hamada, 2010).
Molecular Structure and Dynamics
The structure of 4-fluorophenol and its dynamics, particularly the barrier to internal rotation of the hydroxy group, have been explored through spectroscopy. Studies have provided insights into the molecule's quinoidal distortion upon electronic excitation, contributing to a deeper understanding of its chemical behavior and reactivity (Ratzer et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 4-Fluorophenol-d5 is the cytochrome P450 enzyme , specifically the P450BM3-F87G variant . This enzyme plays a crucial role in the oxidative defluorination of this compound .
Mode of Action
This compound interacts with its target, the cytochrome P450 enzyme, through a process of oxidative defluorination . This process is followed by the reduction of the resulting benzoquinone to hydroquinone via the NADPH P450-reductase activity of the enzyme . The presence of long-chain fatty aldehydes can significantly stimulate this activity .
Biochemical Pathways
The metabolic pathway of this compound involves the catechol pathway . This pathway involves aromatic ring cleavage followed by defluorination . This compound is first catalyzed by phenol hydroxylase to produce fluorocatechol .
Result of Action
The result of the action of this compound is the defluorination of the compound, followed by the reduction of the resulting benzoquinone to hydroquinone . This process is catalyzed by the cytochrome P450 enzyme, specifically the P450BM3-F87G variant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of long-chain fatty aldehydes can significantly stimulate the defluorination reaction . .
Análisis Bioquímico
Biochemical Properties
4-Fluorophenol-d5 plays a significant role in biochemical reactions, particularly in the study of enzyme-catalyzed processes. One of the key enzymes that interact with this compound is cytochrome P450 BM3-F87G. This enzyme catalyzes the oxidative defluorination of this compound, converting it into benzoquinone and subsequently reducing it to hydroquinone via NADPH P450-reductase activity . The interaction with cytochrome P450 BM3-F87G is characterized by a direct oxygen insertion mechanism, which is stimulated by the presence of long-chain aldehydes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cytochrome P450 enzymes, leading to oxidative defluorination. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the formation of hydroquinone, which can further participate in redox reactions within the cell . Additionally, the compound’s interaction with enzymes involved in defluorination can affect the overall metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 BM3-F87G. The enzyme catalyzes the oxidative defluorination of this compound, resulting in the formation of benzoquinone. This intermediate is then reduced to hydroquinone through the NADPH P450-reductase activity of the enzyme . The presence of long-chain aldehydes significantly enhances the catalytic efficiency of this reaction, indicating a stimulatory effect on the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including the presence of enzymes and other biomolecules. Studies have shown that the oxidative defluorination of this compound by cytochrome P450 BM3-F87G is a time-dependent process, with the reaction rate being significantly enhanced in the presence of long-chain aldehydes . Long-term effects on cellular function have been observed, particularly in terms of changes in redox balance and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily interacts with cytochrome P450 enzymes, leading to oxidative defluorination and subsequent metabolic processes. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular redox balance and energy production . Threshold effects have been noted, with significant changes in enzyme activity and metabolic flux occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its defluorination and subsequent degradation. The primary pathway involves its interaction with cytochrome P450 enzymes, leading to the formation of benzoquinone and hydroquinone . These intermediates can further participate in redox reactions and be metabolized via the β-ketoadipic acid pathway . The compound’s interaction with enzymes such as phenol hydroxylase and hydroquinone dioxygenase plays a crucial role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the hydrophobic nature of the fluorine atom in this compound affects its interaction with the cellular environment, leading to specific distribution patterns . The compound’s transport and distribution are also influenced by its interaction with cytochrome P450 enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily influenced by its interaction with cytochrome P450 enzymes and other biomolecules. The compound is often localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Additionally, the presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles . The compound’s activity and function are closely linked to its subcellular localization, affecting its overall biochemical and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorophenol-d5 involves the substitution of a deuterium atom for one of the hydrogen atoms in 4-Fluorophenol. This can be achieved through a series of reactions, starting with the synthesis of a deuterated benzene ring, followed by the introduction of a fluorine atom and subsequent substitution of a deuterium atom in place of a hydrogen atom.", "Starting Materials": [ "Deuterated benzene (C6D5H)", "Sodium fluoride (NaF)", "Hydrogen peroxide (H2O2)", "4-Fluorophenol (C6H5FOH)" ], "Reaction": [ "Step 1: Synthesis of deuterated benzene by reacting benzene with deuterium gas in the presence of a catalyst (e.g. Pt)", "Step 2: Introduction of a fluorine atom by reacting deuterated benzene with sodium fluoride in the presence of a catalyst (e.g. FeCl3)", "Step 3: Oxidation of 4-Fluorophenol to 4-Fluorocatechol using hydrogen peroxide in the presence of a catalyst (e.g. CuSO4)", "Step 4: Substitution of a deuterium atom for a hydrogen atom in 4-Fluorocatechol-d5 using deuterated sodium borohydride (NaBD4) or deuterated lithium aluminum hydride (LiAlD4) as a reducing agent" ] } | |
Número CAS |
1219804-93-9 |
Fórmula molecular |
C6H5FO |
Peso molecular |
117.134 |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
Clave InChI |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
SMILES |
C1=CC(=CC=C1O)F |
Sinónimos |
4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



